molecular formula C7H7ClFNO B6606079 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol CAS No. 2229345-99-5

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol

Cat. No.: B6606079
CAS No.: 2229345-99-5
M. Wt: 175.59 g/mol
InChI Key: PBBLDLLVWNMEIJ-UHFFFAOYSA-N
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Description

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorine atom at the 2-position of the ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 6-chloropyridine with 2-fluoroethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the pyridine ring .

Industrial Production Methods

In an industrial setting, the continuous production of this compound can be optimized by using flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBLDLLVWNMEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CF)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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